molecular formula C18H14N4O2S B2491745 N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzo[b]thiophene-2-carboxamide CAS No. 2034279-55-3

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzo[b]thiophene-2-carboxamide

Cat. No.: B2491745
CAS No.: 2034279-55-3
M. Wt: 350.4
InChI Key: JNISQLDPYPTVBD-UHFFFAOYSA-N
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Description

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzo[b]thiophene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure combining a benzo[d][1,2,3]triazinone moiety with a benzo[b]thiophene carboxamide group. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzo[b]thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzo[d][1,2,3]triazinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the ethyl linker: The ethyl group can be introduced via alkylation reactions using ethyl halides or similar reagents.

    Coupling with benzo[b]thiophene-2-carboxamide: This step often involves amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes:

    Optimization of reaction conditions: Ensuring high yield and purity.

    Use of continuous flow reactors: For better control over reaction parameters.

    Purification techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Coupling reagents: EDCI, DCC for amide bond formation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzo[b]thiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzo[b]thiophene-2-carboxamide stands out due to its combined triazinone and thiophene moieties, which may confer unique biological activities and chemical properties not observed in other similar compounds.

Properties

IUPAC Name

N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2S/c23-17(16-11-12-5-1-4-8-15(12)25-16)19-9-10-22-18(24)13-6-2-3-7-14(13)20-21-22/h1-8,11H,9-10H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNISQLDPYPTVBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C(=O)NCCN3C(=O)C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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